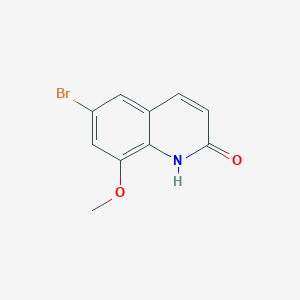

6-bromo-8-methoxyquinolin-2(1H)-one

Description

Significance of the Quinolin-2(1H)-one Scaffold in Contemporary Organic Synthesis

The quinolin-2(1H)-one, or 2-quinolone, framework is a cornerstone in modern organic synthesis and drug discovery. researchgate.net This scaffold is recognized as a "privileged structure," a term used to describe molecular frameworks that are capable of binding to multiple biological targets, thus appearing in a wide range of biologically active compounds. nih.govmdpi.com

The versatility of the quinolin-2(1H)-one scaffold stems from its unique chemical properties and its presence in numerous natural and synthetic molecules with diverse pharmacological activities. ontosight.aiontosight.ai These activities include anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects. researchgate.netontosight.ai The inherent biological relevance of this core structure makes it a frequent target for synthetic chemists aiming to develop new therapeutic agents. researchgate.net

Beyond its applications in medicinal chemistry, the conjugated system of the 2-quinolone scaffold imparts intrinsic photoactive properties. This has led to its investigation for use in the field of materials science, particularly for developing luminescent materials and sensors for detecting metal cations. researchgate.net The broad applicability of 2-quinolones in medicinal, agrochemical, and materials research underscores the importance of developing synthetic routes to access diverse derivatives of this key scaffold. researchgate.netresearchgate.net

Rationale for Bromination and Methoxylation at Positions 6 and 8: Strategic Functionalization in Quinolin-2(1H)-one Systems

The specific placement of bromo and methoxy (B1213986) groups on the quinolin-2(1H)-one scaffold is a deliberate strategy to impart desired chemical reactivity and properties. The functionalization at positions 6 and 8 is critical for the utility of 6-bromo-8-methoxyquinolin-2(1H)-one as a synthetic building block.

Bromination at Position 6: The introduction of a bromine atom onto the quinoline (B57606) ring is a key strategic step in the synthesis of functionalized derivatives. Bromoquinolines are highly valuable precursors for creating more complex molecules through various chemical reactions, most notably transition metal-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. nih.govmdpi.com This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of a vast array of novel compounds. researchgate.net Furthermore, the presence of a bromine atom can directly influence the biological activity of the molecule. Studies have shown that the bromination of quinoline scaffolds can lead to a significant enhancement in the antiproliferative and antibacterial activities of the resulting compounds. nih.govnuph.edu.ua

Methoxylation at Position 8: The methoxy group (-OCH₃) at position 8 also plays a crucial role. It acts as an electron-donating group, which can modulate the electronic properties of the quinolinone ring system, thereby influencing its reactivity and biological interactions. The 8-methoxy group is also a versatile synthetic handle. For instance, it can be readily converted to a hydroxyl group (-OH) via demethylation. nih.gov This transformation is significant because 8-hydroxyquinoline (B1678124) derivatives are well-known for their potent biological activities, in part due to their ability to chelate metal ions. nih.govmdpi.com The potential to unmask a hydroxyl group at this position provides a strategic advantage in designing molecules that can interact specifically with biological targets like enzymes. nih.gov

Overview of Key Academic Research Domains Pertaining to this compound

Given its specific functionalization, this compound is primarily of interest as an advanced intermediate in synthetic organic chemistry and medicinal chemistry.

Synthetic Intermediate: The compound serves as a valuable building block for constructing more elaborate molecular structures. The bromine at the C-6 position is an ideal site for introducing new functional groups or for extending the carbon skeleton. Researchers have utilized the closely related 6-bromo-8-methoxyquinoline (B600033) as a precursor in Suzuki cross-coupling reactions to synthesize more complex quinoline derivatives. mdpi.com This highlights the primary role of the 6-bromo-8-methoxy functionalization pattern as a platform for diversification.

Medicinal Chemistry and Drug Discovery: The quinolin-2(1H)-one core is a well-established pharmacophore, and derivatives are actively investigated for various therapeutic applications. ontosight.aiontosight.ai The strategic placement of the bromo and methoxy groups on this compound makes it a precursor for libraries of potential drug candidates. Research on related brominated quinolines has demonstrated that this functionalization can lead to potent anticancer activity. nih.gov Therefore, this compound is a key starting material for the synthesis of novel agents targeting cancer and other diseases.

Compound Data

Table 1: Properties of 6-bromo-2(1H)-quinolinone Note: Data for the specific 8-methoxy derivative is not widely published; this table refers to the parent compound.

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNO | nih.gov |

| Molecular Weight | 224.06 g/mol | sigmaaldrich.com |

| Melting Point | 278-280 °C | sigmaaldrich.com |

| Boiling Point | 393.8±42.0 °C at 760 mmHg | sigmaaldrich.com |

| IUPAC Name | 6-bromoquinolin-2(1H)-one | sigmaaldrich.com |

| InChI Key | YLAFBGATSQRSTB-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8BrNO2 |

|---|---|

Molecular Weight |

254.08 g/mol |

IUPAC Name |

6-bromo-8-methoxy-1H-quinolin-2-one |

InChI |

InChI=1S/C10H8BrNO2/c1-14-8-5-7(11)4-6-2-3-9(13)12-10(6)8/h2-5H,1H3,(H,12,13) |

InChI Key |

UFEZXECGOCKZIJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=CC(=C1)Br)C=CC(=O)N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Bromo 8 Methoxyquinolin 2 1h One and Its Precursors

Direct Synthesis Strategies for the 6-bromo-8-methoxyquinolin-2(1H)-one Core

The direct construction of the this compound core involves the simultaneous formation of the heterocyclic ring and incorporation of the desired substituents. These methods are often favored for their efficiency and atom economy.

Cyclization Reactions and Annulation Approaches

Cyclization and annulation reactions are fundamental to the synthesis of quinoline (B57606) and quinolinone systems. nih.govtandfonline.com These methods typically involve the formation of the pyridinone ring onto a pre-functionalized benzene (B151609) ring. For the synthesis of this compound, a plausible starting material would be an appropriately substituted aniline (B41778) derivative.

A common strategy is the Knorr synthesis, which involves the condensation of a β-keto ester with an aniline. researchgate.net In this context, the reaction of 4-bromo-2-methoxyaniline (B48862) with a suitable β-keto ester could theoretically lead to the desired quinolinone, although regioselectivity can be a challenge. nih.govresearchgate.net Another approach involves the intramolecular cyclization of N-(2-alkynyl)anilines, which can be promoted by electrophiles to yield substituted quinolines. nih.gov

Annulation reactions, such as the [4+2] cycloaddition, provide another powerful tool for quinoline synthesis. nih.gov These reactions can assemble the quinoline ring with good regioselectivity from readily available starting materials. nih.gov For instance, a strategy could involve the reaction of an appropriately substituted o-aminobenzaldehyde or a related derivative in a cyclization cascade.

| Reaction Type | Description | Key Features |

| Knorr Synthesis | Condensation of a β-keto ester with an aniline followed by cyclization. researchgate.net | Well-established method, but can suffer from regioselectivity issues with unsymmetrically substituted anilines. nih.govresearchgate.net |

| Electrophilic Cyclization | Intramolecular cyclization of N-(2-alkynyl)anilines promoted by an electrophile. nih.gov | Offers a route to 3-functionalized quinolines under mild conditions. nih.gov |

| [4+2] Annulation | Cycloaddition reaction to construct the pyridine (B92270) ring of the quinoline system. nih.gov | Can provide good regioselectivity and access to multi-substituted quinolines. nih.gov |

Cross-Coupling Reactions in Quinolinone Synthesis (e.g., Palladium-catalyzed Heck, Buchwald-Hartwig, Ullmann)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering mild and efficient routes to complex molecules, including quinolinones. nih.govnih.gov These reactions allow for the formation of key carbon-carbon and carbon-nitrogen bonds required for the quinolinone core.

The Heck reaction , for example, can be employed to couple an o-haloaniline with an α,β-unsaturated carbonyl compound, followed by cyclization to yield a 3-substituted quinolin-2(1H)-one. nih.gov The Buchwald-Hartwig amination is crucial for forming the N-aryl bond, a key step in many quinolinone syntheses. acs.org For instance, a tandem amination approach has been developed for the synthesis of 4-quinolones from o-haloaryl acetylenic ketones and primary amines. acs.org The Ullmann condensation , a classical copper-catalyzed N-arylation reaction, also remains a relevant method for quinolinone synthesis.

A plausible strategy for this compound could involve a palladium-catalyzed intramolecular cyclization of an o-alkenyl aryl isocyanide with an appropriate aryl halide. rsc.org This approach allows for the regioselective construction of multiply substituted quinoline motifs. rsc.org

| Cross-Coupling Reaction | Catalyst/Reagents | Application in Quinolinone Synthesis |

| Heck Reaction | Pd(OAc)₂, PPh₃, NaOAc | Coupling of o-iodoanilines with α,β-unsaturated carbonyl compounds to form 3-substituted quinolin-2(1H)-ones. nih.gov |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | Tandem amination of o-haloaryl acetylenic ketones to form 4-quinolones. acs.org |

| Ullmann Condensation | Copper catalyst | Classical method for N-arylation in quinolinone synthesis. |

Functionalization of Pre-formed Quinolinone Scaffolds for Bromination and Methoxylation

An alternative to direct synthesis is the stepwise functionalization of a pre-existing quinolinone core. This approach allows for the late-stage introduction of the bromo and methoxy (B1213986) groups, which can be advantageous for creating a library of analogs.

Regioselective Bromination Techniques

The regioselective bromination of quinoline and its derivatives is a well-studied transformation. The position of bromination is highly dependent on the directing effects of the existing substituents and the reaction conditions. For the synthesis of this compound, one would need to introduce a bromine atom at the C-6 position.

Starting from 8-methoxyquinolin-2(1H)-one, direct bromination can be challenging as the methoxy group is an activating ortho-, para-director, potentially leading to bromination at C-5 and C-7. However, studies have shown that the bromination of 8-methoxyquinoline (B1362559) with molecular bromine can regioselectively yield 5-bromo-8-methoxyquinoline. acgpubs.orgresearchgate.net Achieving bromination at the 6-position would likely require a different strategy, possibly involving a directing group or a multi-step sequence.

An alternative precursor could be 6-bromoquinolin-2(1H)-one, which is commercially available or can be synthesized. nih.gov The synthesis of 6-bromo-4-methylquinolin-2(1H)-one via the Knorr reaction has been optimized, providing a reliable route to a 6-bromo-substituted quinolinone core. researchgate.net Another approach involves the reaction of 4-bromoaniline (B143363) with diethyl malonate followed by cyclization. chemicalbook.com

| Starting Material | Brominating Agent | Product | Reference |

| 8-Methoxyquinoline | Br₂ in CHCl₃ | 5-Bromo-8-methoxyquinoline | researchgate.net |

| 4-Bromoaniline and Ethyl Acetoacetate | N/A (Knorr Synthesis) | 6-Bromo-4-methylquinolin-2(1H)-one | researchgate.net |

| 4-Bromoaniline and Diethyl Malonate | PPA | 6-Bromo-4-hydroxyquinolin-2(1H)-one | chemicalbook.com |

Methoxylation Strategies on Quinolin-2(1H)-one Systems

The introduction of a methoxy group onto a quinolin-2(1H)-one scaffold can be achieved through several methods. If starting with an 8-hydroxyquinolin-2(1H)-one derivative, a simple Williamson ether synthesis using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base would be a straightforward approach.

For instance, the synthesis of 6-bromo-8-methoxyquinoline (B600033) has been achieved by the methylation of 5-bromo-8-quinolinol. acgpubs.org Similarly, 5,7-dibromo-8-methoxyquinoline (B102607) can be synthesized from 5,7-dibromo-8-hydroxyquinoline. acgpubs.org

Alternatively, if starting with 6-bromoquinolin-2(1H)-one, a methoxy group could potentially be introduced at the 8-position through a sequence involving nitration, reduction to the amine, diazotization, and subsequent reaction with methanol. However, this multi-step process can be low-yielding. A more direct approach would be preferable. The synthesis of 6-bromo-2-methoxyquinoline (B1337744) from 6-bromo-2-[1H]-quinolone has been reported using trimethyloxonium (B1219515) tetrafluoroborate (B81430) as the methylating agent. prepchem.comnih.gov

| Precursor | Methylating Agent | Base | Product |

| 5-Bromo-8-quinolinol | MeI | K₂CO₃ | 5-Bromo-8-methoxyquinoline |

| 5,7-Dibromo-8-hydroxyquinoline | (CH₃)₂SO₄ | NaOH | 5,7-Dibromo-8-methoxyquinoline |

| 6-Bromo-2-[1H]-quinolone | Trimethyloxonium tetrafluoroborate | NaOH (workup) | 6-Bromo-2-methoxyquinoline |

Multi-component Reactions for the Assembly of this compound Derivatives

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like substituted quinolinones in a single pot. rsc.orgresearchgate.net These reactions are characterized by high atom economy and the ability to generate diverse molecular scaffolds by varying the starting materials. rsc.org

A four-component reaction has been developed for the synthesis of multisubstituted 2-quinolones. researchgate.net While a direct MCR for this compound is not explicitly reported, the principles of MCRs could be applied. A hypothetical MCR could involve the reaction of a substituted o-aminobenzoic acid, an aldehyde, an isocyanide, and another component in a cascade process to assemble the desired quinolinone. For example, a palladium-catalyzed cascade reaction between an o-aminobenzoic acid, an amine, an aldehyde, and carbon monoxide has been used to synthesize N-substituted quinazolinones, a related heterocyclic system. rsc.org

A three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes has also been reported for the synthesis of multiply substituted quinolines, highlighting the potential of MCRs in this area. organic-chemistry.org The development of a specific MCR for this compound would represent a significant advancement in the efficient synthesis of this valuable compound.

| MCR Type | Components | Key Features |

| Ugi-4CR based protocol | o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, ammonia | Rapid synthesis of polycyclic quinazolinones via a two-step approach involving an MCR followed by cyclization. acs.org |

| Three-component cascade annulation | Aryl diazonium salts, nitriles, alkynes | Efficient, additive-free, and rapid synthesis of multiply substituted quinolines. organic-chemistry.org |

| Four-component reaction | Not specified for the target compound | Potential for direct assembly of highly substituted 2-quinolones. researchgate.net |

Green Chemistry Principles and Sustainable Synthetic Routes in Quinolinone Synthesis

The traditional methods for synthesizing quinolines and quinolinones, such as the Skraup, Doebner-von Miller, and Friedländer reactions, have been instrumental in accessing a wide variety of these heterocyclic compounds. However, these classical methods often necessitate harsh reaction conditions, the use of hazardous reagents, and can generate significant chemical waste, running counter to the modern principles of green chemistry. nih.govnih.gov Consequently, a significant research effort has been directed towards the development of more environmentally benign and sustainable synthetic routes for quinolinone synthesis.

Green chemistry aims to reduce the environmental impact of chemical processes by focusing on aspects such as the use of renewable feedstocks, minimizing waste, employing safer solvents and reagents, and improving energy efficiency. In the context of quinolinone synthesis, these principles have been successfully applied through various innovative strategies.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced selectivity compared to conventional heating methods. thieme-connect.com The application of microwave technology to quinolinone synthesis has been shown to be highly effective. For instance, microwave-assisted syntheses of quinolinone derivatives have been achieved through the reaction of aniline derivatives with various coupling partners like acetylene (B1199291) dicarboxylic esters and β-keto esters. thieme-connect.com These reactions can often be performed under mild conditions and in shorter timeframes, contributing to a more energy-efficient process. thieme-connect.com

Use of Greener Solvents and Catalysts:

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional quinoline syntheses often employ volatile and toxic organic solvents. A key aspect of greening these syntheses is the replacement of such solvents with more environmentally friendly alternatives like water, ethanol, or ionic liquids. umich.edu

Ionic liquids (ILs), which are salts with low melting points, have gained considerable attention as green reaction media due to their negligible vapor pressure, thermal stability, and potential for recyclability. nih.govjove.com They can act as both solvents and catalysts, promoting reactions under mild conditions. organic-chemistry.org For example, the Friedländer annulation for the synthesis of quinolines has been successfully carried out in 1-butylimidazolium tetrafluoroborate ([Hbim]BF4), which acts as a promoter and can be recycled. organic-chemistry.org This approach avoids the need for additional catalysts and often leads to high yields and purity of the desired products. organic-chemistry.org

Furthermore, the use of biocatalysts, such as enzymes, in ionic liquid aqueous solutions represents another frontier in green quinolinone synthesis. mdpi.com This combination can lead to higher catalytic activity and excellent yields under milder reaction conditions compared to traditional organic solvents. mdpi.com

One-Pot Multicomponent Reactions:

One-pot multicomponent reactions (MCRs), where multiple starting materials are combined in a single reaction vessel to form a complex product in a single step, are inherently more efficient and atom-economical than traditional multi-step syntheses. They reduce the need for purification of intermediates, minimize solvent usage, and save time and energy. The synthesis of quinoline derivatives has been a fertile ground for the application of MCRs, often catalyzed by green catalysts in environmentally benign solvents. umich.edu

The following table provides a comparative overview of traditional versus greener synthetic approaches for quinolinone synthesis, highlighting the advantages of adopting green chemistry principles.

| Synthetic Approach | Typical Conditions | Advantages of Greener Approach | Key Green Principles Applied |

| Traditional Synthesis (e.g., Skraup, Doebner-von Miller) | High temperatures, strong acids (e.g., H₂SO₄), hazardous oxidizing agents, volatile organic solvents. nih.govnih.gov | Milder reaction conditions, reduced waste, improved safety profile, potential for catalyst and solvent recycling. | Use of safer solvents, catalysis, energy efficiency, waste prevention. |

| Microwave-Assisted Synthesis | Shorter reaction times (minutes vs. hours), often solvent-free or with minimal solvent. thieme-connect.com | Significant reduction in energy consumption, faster reaction rates, often higher yields. | Energy efficiency, waste prevention. |

| Ionic Liquid-Mediated Synthesis | Mild temperatures, catalyst-free in some cases, recyclable reaction medium. organic-chemistry.org | Avoidance of volatile organic solvents, potential for catalyst and solvent reuse, often high product purity. | Use of safer solvents and auxiliaries, catalysis, waste prevention. |

| One-Pot Multicomponent Reactions | Single reaction step, often in green solvents like water or ethanol, can be catalyzed by eco-friendly catalysts. umich.edu | High atom economy, reduced number of synthetic and purification steps, less solvent waste. | Atom economy, designing safer syntheses, waste prevention. |

Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment of 6 Bromo 8 Methoxyquinolin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Positional Assignment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. Both ¹H and ¹³C NMR provide critical data for the positional assignment of atoms within the 6-bromo-8-methoxyquinolin-2(1H)-one framework.

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons reveal their electronic environment and proximity to neighboring protons. For instance, in a related compound, 6-bromoquinolin-2(1H)-one, the proton signals appear at specific chemical shifts (δ) in parts per million (ppm), with a characteristic singlet for the N-H proton observed at δ 11.85 ppm in DMSO-d6. rsc.org The aromatic protons exhibit distinct doublet signals, such as at δ 7.92, 7.88, 7.64, and 7.26 ppm, with their coupling constants providing information about their relative positions on the quinoline (B57606) ring. rsc.org The presence of a methoxy (B1213986) group in this compound would introduce a characteristic singlet signal for the methoxy protons, typically appearing in the range of δ 3.5-4.0 ppm.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. In quinoline derivatives, the carbon atoms of the heterocyclic and benzene (B151609) rings resonate at specific chemical shifts, which are influenced by the substituents. rsc.org The carbonyl carbon of the quinolin-2(1H)-one moiety is typically observed at a downfield chemical shift, often above 160 ppm. rsc.org The carbon attached to the bromine atom and the carbon of the methoxy group will also show characteristic shifts.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the structural assignments by showing correlations between coupled protons and between protons and their directly attached carbons, respectively. bas.bg

Table 1: Representative ¹H NMR Spectral Data for Substituted Quinolin-2(1H)-ones

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 6-bromoquinolin-2(1H)-one rsc.org | DMSO-d6 | 11.85 (s, 1H), 7.92 (s, 1H), 7.88 (d, J = 9.6 Hz, 1H), 7.64 (d, J = 10.9 Hz, 1H), 7.26 (d, J = 8.8 Hz, 1H), 6.55 (d, J = 9.6 Hz, 1H) |

| 8-methoxyquinolin-2(1H)-one rsc.org | Chloroform-d | 9.43 (s, 1H), 7.74 (d, J = 9.5 Hz, 1H), 7.22 – 7.08 (m, 2H), 6.99 (d, J = 9.1 Hz, 1H), 6.68 (d, J = 9.5 Hz, 1H), 3.99 (s, 3H) |

Note: This table provides examples from related structures to illustrate typical chemical shifts. Actual values for this compound may vary.

Mass Spectrometry (MS) Applications in Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the molecular formula. rsc.orgrsc.org

For this compound (C₁₀H₈BrNO₂), the expected monoisotopic mass would be approximately 252.97 g/mol . nih.gov The presence of bromine is readily identifiable due to its characteristic isotopic pattern (⁵⁹Br and ⁸¹Br in a nearly 1:1 ratio), which results in two molecular ion peaks ([M]+ and [M+2]+) of almost equal intensity.

Electron ionization (EI) mass spectrometry can provide information about the fragmentation pattern of the molecule, which can further support the proposed structure. The fragmentation of quinoline derivatives often involves the loss of small molecules such as CO, HCN, and radicals from the substituents. rsc.org For example, the fragmentation of 6-methoxy-8-quinolinamine shows characteristic peaks corresponding to the loss of various fragments. nih.gov The analysis of these fragment ions helps in piecing together the structure of the parent molecule.

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Expected Observation | Significance |

| High-Resolution MS (ESI) | [M+H]⁺ peak around m/z 253.98 | Confirms molecular formula (C₁₀H₉BrNO₂⁺) |

| Low-Resolution MS (EI) | Molecular ion peaks [M]⁺ and [M+2]⁺ with ~1:1 intensity ratio | Confirms the presence of one bromine atom |

| MS/MS | Characteristic fragment ions | Provides structural information based on fragmentation patterns |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

The presence of the quinolin-2(1H)-one core will be indicated by a strong absorption band for the C=O (carbonyl) stretching vibration, typically in the region of 1650-1680 cm⁻¹. researchgate.net The N-H stretching vibration of the lactam ring will appear as a broad band in the range of 3200-3400 cm⁻¹. researchgate.net

The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings will be observed in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the methoxy group will likely produce a strong absorption band around 1030-1250 cm⁻¹. researchgate.net The C-Br stretching vibration typically appears in the lower frequency region of the spectrum, usually below 600 cm⁻¹. researchgate.net

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type |

| N-H (lactam) | 3200-3400 | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C=O (lactam) | 1650-1680 | Stretching |

| C=C (aromatic) | 1450-1600 | Stretching |

| C-O (methoxy) | 1030-1250 | Stretching |

| C-Br | 500-600 | Stretching |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. This technique allows for the accurate determination of bond lengths, bond angles, and intermolecular interactions.

For a related compound, 4-bromo-8-methoxyquinoline, single-crystal X-ray diffraction analysis revealed that the non-hydrogen atoms of the molecule are essentially co-planar. nih.govresearchgate.net The crystal structure showed that the molecules are linked by weak intermolecular C-H···π interactions, forming one-dimensional chains. nih.govresearchgate.net Similarly, the crystal structure of 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one shows that molecules are linked into chains by N-H···O and O-H···O hydrogen bonds, which are further stabilized by π-π interactions. nih.gov

An X-ray crystallographic study of this compound would provide unambiguous confirmation of the substitution pattern on the quinoline ring and reveal details about its solid-state packing and intermolecular forces, such as hydrogen bonding and π-stacking.

Table 4: Representative Crystal Data for a Substituted Quinoline

| Parameter | 4-bromo-8-methoxyquinoline nih.govresearchgate.net |

| Molecular Formula | C₁₀H₈BrNO |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.1615 (1) |

| b (Å) | 12.1337 (6) |

| c (Å) | 14.2436 (7) |

| V (ų) | 892.05 (6) |

| Z | 4 |

Note: This table provides an example from a related structure. The crystal data for this compound would be different.

Elemental Analysis and Chromatographic Purity Assessment Methods

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula to verify its accuracy. For C₁₀H₈BrNO₂, the theoretical elemental composition would be a key parameter for validation.

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of the compound. rsc.orgresearchgate.net A pure sample of this compound should exhibit a single, sharp peak in the HPLC chromatogram under various conditions. The retention time of this peak is a characteristic property of the compound for a given chromatographic system. By using a calibrated detector, HPLC can also be used for quantitative analysis to determine the exact purity level. Thin-Layer Chromatography (TLC) is another useful technique for monitoring the progress of reactions and for preliminary purity checks. rsc.org

Table 5: Analytical Methods for Purity Assessment

| Technique | Purpose | Expected Result for a Pure Sample |

| Elemental Analysis | Confirmation of elemental composition | Experimental percentages of C, H, N match theoretical values for C₁₀H₈BrNO₂ |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity | A single major peak with a specific retention time |

| Thin-Layer Chromatography (TLC) | Preliminary purity check and reaction monitoring | A single spot with a specific Rf value |

Computational and Theoretical Investigations on 6 Bromo 8 Methoxyquinolin 2 1h One

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecular systems. For quinoline (B57606) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets such as 6-31+G(d,p), provide valuable insights into their kinetic and thermodynamic stability. nih.govnih.gov The geometry of all compounds is typically optimized to identify their most stable conformations. nih.gov These optimized structures are crucial for understanding intramolecular interactions, such as hydrogen bonding, and for comparing the stability of different structural isomers. nih.gov

The electronic properties of these molecules are further elucidated through the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large energy gap suggests high stability and low reactivity, characteristic of a "hard" molecule, while a smaller gap indicates a "soft" molecule that is more polarizable and reactive, facilitating intramolecular charge transfer. nih.gov For quinoline derivatives, the distribution of charge density in the HOMO and LUMO reveals the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. nih.gov

In studies of related quinoline compounds, DFT calculations have been used to determine various electronic properties, including the electrophilicity index, electronegativity, chemical potential, and chemical hardness and softness. rsc.org These parameters provide a quantitative measure of the molecule's reactivity and are derived from the HOMO and LUMO energy levels. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties for Substituted Quinolines

| Property | Description | Typical Application |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. | Predicting reactivity towards electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. | Predicting reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO; indicates kinetic stability and chemical reactivity. | Assessing molecular stability and electronic transitions. |

| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. | Quantifying the stability of a molecule. |

| Chemical Softness (S) | The reciprocal of chemical hardness; indicates the ease of charge transfer. | Assessing the reactivity of a molecule. |

| Electronegativity (χ) | The power of an atom or molecule to attract electrons to itself. | Understanding charge distribution and bond polarity. |

| Electrophilicity Index (ω) | A measure of the electrophilic character of a species. | Predicting the electrophilic nature of a molecule. |

This table is a generalized representation based on DFT studies of various quinoline derivatives and is intended to illustrate the types of data generated.

Quantum Chemical Calculations for Reaction Pathway Analysis and Mechanistic Insights

Quantum chemical calculations are instrumental in mapping out reaction pathways and providing detailed mechanistic insights into chemical transformations. researchgate.net These computational methods allow for the exploration of potential energy surfaces, the identification of transition states, and the calculation of reaction barriers, which are crucial for understanding reaction kinetics and predicting the feasibility of a particular reaction. nih.gov

For complex reactions involving multiple steps, automated reaction path search methods, such as the artificial force induced reaction (AFIR) method, can be employed to explore the reaction network comprehensively. nih.gov By combining such methods with kinetic analysis techniques, it is possible to predict the most likely reaction pathways and the expected product distributions. nih.gov

In the context of quinoline synthesis and functionalization, quantum chemical calculations can elucidate the mechanisms of key reactions. For instance, DFT calculations have been used to understand the divergence in reaction pathways leading to different polycyclic products from dihydroisoquinolines, where the outcome is dictated by the stereoelectronic properties of the substituents. acs.org Similarly, these methods can shed light on the regioselectivity of reactions like bromination and nitration on the quinoline core. nih.govnih.gov Mechanistic insights gained from these calculations can guide the rational design of synthetic strategies and the development of new catalysts. researchgate.net

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and, in particular, molecular dynamics (MD) simulations, offer a dynamic perspective on the conformational behavior of molecules over time. acs.org While static quantum chemical calculations provide information about energy minima and transition states, MD simulations allow for the exploration of the conformational landscape of a molecule, revealing the accessible conformations and the transitions between them. This is particularly important for flexible molecules that can adopt multiple conformations, which may have different biological activities or physical properties.

In the study of quinoline derivatives, MD simulations are often employed to understand their interactions with biological targets, such as enzymes or receptors. nih.gov These simulations can provide insights into the binding modes of a ligand, the stability of the ligand-receptor complex, and the role of specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov For example, MD simulations have been used to assess the conformational stability of quinazoline (B50416) derivatives within the active site of the epidermal growth factor receptor (EGFR), revealing the number and duration of hydrogen bonds formed during the simulation. nih.gov Such analyses are crucial for understanding the binding affinity and the mechanism of action of potential drug candidates. nih.gov

Solvent Effects on Stability and Reactivity: A Computational Perspective

The surrounding solvent can have a significant impact on the stability, reactivity, and electronic properties of a molecule. Computational chemistry provides various models to account for these solvent effects, with implicit and explicit solvent models being the most common. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium.

Computational studies on quinoline and related heterocyclic derivatives have demonstrated the importance of considering solvent effects. For instance, the stability of certain quinoline compounds has been shown to vary in different solvents, with a general trend of increased stability in more polar solvents like water and DMSO compared to less polar solvents like THF. researchgate.net This can be attributed to the differential solvation of the ground and transition states, which can alter reaction barriers and equilibrium constants.

The electronic properties of molecules, such as their absorption spectra, can also be influenced by the solvent polarity, a phenomenon known as solvatochromism. Theoretical studies using Time-Dependent DFT (TD-DFT) can predict these shifts in electronic transitions and correlate them with the dielectric constant of the solvent. researchgate.netmedjchem.com For quinoline derivatives, changes in the maximum absorption wavelength have been observed in different solvents, and these experimental findings can be rationalized by theoretical calculations. researchgate.net Furthermore, quantum chemical calculations can be used to compute how properties like the HOMO-LUMO gap, dipole moment, and solvation energies change as a function of solvent polarity, providing a deeper understanding of the molecule's behavior in different chemical environments. medjchem.com

Chemical Reactivity and Derivatization Chemistry of 6 Bromo 8 Methoxyquinolin 2 1h One

Electrophilic Aromatic Substitution Reactions on the Quinolinone Nucleus

Electrophilic aromatic substitution (EAS) on the 6-bromo-8-methoxyquinolin-2(1H)-one nucleus is directed primarily by the powerful activating effect of the C8-methoxy group. In quinoline (B57606) systems, electrophilic attack under acidic conditions, such as nitration, typically occurs on the benzene (B151609) ring at positions C5 and C8, as the pyridine (B92270) ring is deactivated by protonation of the nitrogen atom. stackexchange.comyoutube.com

For this specific substrate, the directing effects of the substituents must be considered:

8-Methoxy group: A strong activating, ortho, para-directing group. It directs incoming electrophiles to the C7 (ortho) and C5 (para) positions.

6-Bromo group: A deactivating, ortho, para-directing group.

Lactam (-NH-C=O): A deactivating group.

The outcome of EAS reactions is a balance between these influences. The 8-methoxy group is the dominant activating group, making the C5 and C7 positions the most probable sites for substitution. Research on the halogenation of 8-substituted quinolines confirms that substitution often occurs regioselectively at the C5 position. rsc.orgrsc.org While the C5 position is electronically favored due to being para to the methoxy (B1213986) group, it is also sterically hindered by the adjacent C6-bromo group. The C7 position, being ortho to the methoxy group, is also activated and less sterically encumbered. Therefore, electrophilic substitution is expected to yield a mixture of C5 and C7 substituted products, with the precise ratio depending on the specific electrophile and reaction conditions.

Nucleophilic Substitution Reactions at the Bromine and Methoxy Positions

The quinolinone scaffold can undergo nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present on an activated ring. wikipedia.orgkhanacademy.org In this compound, the two potential sites for nucleophilic substitution are the C6-bromo and C8-methoxy positions.

The C-Br bond is significantly more susceptible to nucleophilic attack than the C-O bond of the methoxy group, as bromide is a better leaving group than methoxide. The reactivity of the C6 position is enhanced by the electron-withdrawing effect of the lactam carbonyl group. Studies on analogous halo-quinolinones, such as 4-chloro-8-methylquinolin-2(1H)-one, demonstrate that the halogen at position 4 is readily displaced by various nucleophiles, including amines, hydrazines, and azide (B81097) ions. mdpi.comresearchgate.net By analogy, the bromine at C6 can be displaced by strong nucleophiles, though potentially requiring forcing conditions (e.g., high temperature or pressure) due to its position on the benzo portion of the ring system rather than the more activated pyridinone ring. acs.orgacs.org The nitro group, if present, is known to activate adjacent bromo groups toward SNAr reactions. nih.gov

The methoxy group is generally a poor leaving group in SNAr reactions and would require activation, for example, by protonation under harsh acidic conditions, to be displaced. Therefore, nucleophilic substitution will occur chemoselectively at the C6 position.

N-Alkylation and O-Alkylation Selectivity Studies in Quinolin-2(1H)-one Systems

The alkylation of quinolin-2(1H)-ones is a subject of significant interest due to the presence of two nucleophilic centers: the lactam nitrogen (N1) and the carbonyl oxygen (O2), which exist in tautomeric equilibrium. This leads to competitive N-alkylation and O-alkylation. For many simple quinolin-2-ones, alkylation under basic conditions typically yields a mixture of N- and O-alkylated products, with N-alkylation often predominating. researchgate.netnih.gov

However, the substitution pattern on the quinolinone ring dramatically influences this selectivity. In a key study, it was demonstrated that the presence of a substituent at the C8 position, such as a methoxy, benzyloxy, or chloro group, leads to exclusive O-alkylation . researchgate.net This pronounced regioselectivity is attributed to the steric hindrance imposed by the C8 substituent, which obstructs the approach of the alkylating agent to the N1 atom.

Therefore, for this compound, alkylation with agents like alkyl halides in the presence of a base (e.g., K₂CO₃ in DMF) is expected to yield the O-alkylated product, 2-alkoxy-6-bromo-8-methoxyquinoline, as the sole product. This high degree of regioselectivity is a valuable synthetic feature of this scaffold.

Table 1: N- vs. O-Alkylation Selectivity in Quinolin-2(1H)-ones

| Quinolin-2-one Substituent | Alkylating Agent | Conditions | Product(s) | Reference |

| Unsubstituted | 2-Bromoacetophenone | K₂CO₃, DMF | Major N-alkylation, minor O-alkylation | researchgate.net |

| 6-Methoxy | 2-Bromoacetophenone | K₂CO₃, DMF | Major N-alkylation, minor O-alkylation | researchgate.net |

| 7-Chloro | 2-Bromoacetophenone | K₂CO₃, DMF | Major N-alkylation, minor O-alkylation | researchgate.net |

| 8-Methoxy | 2-Bromoacetophenone | K₂CO₃, DMF | Exclusive O-alkylation | researchgate.net |

| 8-Chloro | Chloroacetone | K₂CO₃, DMF | Exclusive O-alkylation | researchgate.net |

Cross-Coupling Reactivity of the Bromo Substituent (e.g., Suzuki-Miyaura)

The C6-bromo substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is one of the most powerful methods for the derivatization of this scaffold.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl linkage. libretexts.org The reaction is typically catalyzed by a Pd(0) complex, often generated in situ from a Pd(II) precursor like Pd(OAc)₂ or a preformed catalyst like Pd(PPh₃)₄, in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) and a phosphine (B1218219) ligand. researchgate.netnih.gov This allows for the introduction of a wide variety of aryl and heteroaryl groups at the C6 position.

Sonogashira Coupling: This reaction introduces an alkynyl group at the C6 position by coupling the aryl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is co-catalyzed by palladium and copper(I) salts (e.g., CuI) in the presence of an amine base like triethylamine. tubitak.gov.trlibretexts.org Studies on related 6,8-dibromoquinolinones have shown that selective coupling can be achieved, highlighting the utility of this method for creating C-C triple bonds. tubitak.gov.tr

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond, resulting in a C6-alkenyl substituted quinolinone. organic-chemistry.orgwikipedia.orglibretexts.org The reaction requires a palladium catalyst and a base. The choice of catalyst and reaction conditions can be tuned to accommodate various alkene coupling partners. researchgate.netbeilstein-journals.org

Table 2: Typical Cross-Coupling Reactions at the C6-Bromo Position

| Reaction Name | Coupling Partner | Catalyst System | Base | Typical Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | 6-Aryl-8-methoxyquinolin-2(1H)-one |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, DiPEA | 6-Alkynyl-8-methoxyquinolin-2(1H)-one |

| Heck | Alkene | Pd(OAc)₂ / Ligand | Et₃N, K₂CO₃ | 6-Alkenyl-8-methoxyquinolin-2(1H)-one |

Transformation of the Carbonyl and Lactam Moieties

The quinolinone core itself can be chemically modified, providing another avenue for derivatization.

Thiation: The C2-carbonyl group can be converted to a thiocarbonyl group (C=S) using thionating agents. The most common reagent for this transformation is Lawesson's reagent, which is effective for converting amides and lactams to their thio-analogs. researchgate.netwikipedia.org Phosphorus pentasulfide (P₄S₁₀) can also be used, although it can sometimes lead to lower yields or side products. mdpi.com The resulting 6-bromo-8-methoxyquinolin-2(1H)-thione exists in a thiolactam-thiolactim tautomeric equilibrium. mdpi.comresearchgate.net

Reduction of the Heterocyclic Ring: The pyridinone ring can be reduced to form a 1,2,3,4-tetrahydroquinoline (B108954) derivative. This transformation typically reduces the C3=C4 double bond and the lactam amide function. Various reducing systems can be employed, including catalytic hydrogenation (e.g., H₂ with Pd/C), or chemical reduction using silanes in the presence of an acid or catalyst. nih.govrsc.orgresearchgate.net This dearomatization strategy yields a more flexible, saturated heterocyclic core while preserving the substituents on the benzene ring.

Chemo- and Regioselectivity in Multi-functionalized Quinolinone Derivatives

The presence of multiple reactive sites on this compound makes chemo- and regioselectivity critical considerations in its derivatization.

Cross-Coupling vs. SNAr: In reactions involving both a nucleophile and a palladium catalyst, the C6-bromo position will preferentially undergo cross-coupling over nucleophilic substitution under standard catalytic conditions.

Alkylation Selectivity: As discussed in section 5.3, alkylation is highly regioselective, occurring exclusively at the oxygen atom to give the O-alkylated product due to steric hindrance from the C8-methoxy group. researchgate.net

Electrophilic Substitution Selectivity: EAS is directed by the C8-methoxy group to the C5 and C7 positions, with the outcome influenced by the steric bulk of the electrophile and the C6-bromo group.

Reactivity of Halides: In di- or poly-halogenated quinoline systems, the relative reactivity of the halogens in cross-coupling reactions generally follows the order I > Br > Cl, which is related to the bond dissociation energy. tubitak.gov.tr In a hypothetical 6-bromo-X-chloro derivative, coupling would occur selectively at the C-Br bond. In a study of 6,8-dibromoquinolinones, the C8-bromo position was found to be more reactive in Sonogashira coupling than the C6-bromo position, a selectivity attributed to the proximity of the C8 position to the nucleophilic nitrogen atom. tubitak.gov.tr For the title compound, the C6-bromo position is the sole and primary site for such catalytic reactions.

This predictable selectivity allows for a stepwise and controlled functionalization of the this compound scaffold, making it a valuable building block in synthetic and medicinal chemistry.

Structure Reactivity Relationships in 6 Bromo 8 Methoxyquinolin 2 1h One Derivatives

Influence of Bromine and Methoxy (B1213986) Substituents on Electronic Properties and Reactivity

The reactivity of the 6-bromo-8-methoxyquinolin-2(1H)-one scaffold is profoundly influenced by the electronic nature of its substituents. The bromine atom at the 6-position and the methoxy group at the 8-position exert opposing yet cooperative electronic effects that modulate the electron density and reactivity of the quinolinone ring system.

Conversely, the methoxy group (-OCH₃) at the 8-position is a potent activating group. The oxygen atom's lone pairs are readily delocalized into the benzene (B151609) ring via the +M effect, significantly increasing the electron density, particularly at the ortho and para positions. While oxygen is also electronegative and exerts a -I effect, the mesomeric effect is dominant. This strong electron-donating character makes the ring more susceptible to electrophilic attack.

The combination of these two substituents on the quinolinone core creates a unique electronic environment. The activating methoxy group enhances the nucleophilicity of the benzene ring, while the deactivating bromo group tempers this effect and directs the regioselectivity of reactions. For instance, in electrophilic aromatic substitution reactions, the position of attack will be determined by the interplay of these directing effects.

Steric Effects and Conformational Preferences Dictating Reaction Outcomes

Beyond electronic effects, steric hindrance and conformational preferences play a critical role in the reactivity of this compound. The spatial arrangement of the substituents can influence the accessibility of reactive sites and favor certain reaction pathways over others.

The methoxy group at the 8-position, adjacent to the lactam ring nitrogen, can exert significant steric hindrance. This can influence reactions occurring at the N1 position or the C8a carbon. For example, N-alkylation or other modifications at the nitrogen atom might be sterically hindered by the bulky methoxy group. Similarly, the approach of reagents to the C7 position could be impeded.

In a study on the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one, unsuspected steric effects were found to govern the cyclization step. researchgate.net This highlights that even substituents seemingly distant from the reaction center can influence the transition state geometry and, consequently, the reaction outcome. For this compound, the steric bulk of both the bromine and methoxy groups could influence the preferred conformation of the molecule and the accessibility of different faces of the aromatic ring to incoming reagents.

The interplay between steric and electronic effects is crucial. For example, while the methoxy group electronically activates the ring for electrophilic substitution, its steric bulk might direct the incoming electrophile to a less sterically hindered, albeit electronically less favored, position.

Crystallographic data of related disordered structures, such as 6-bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile, reveal how substituents can lead to different conformations, in this case, two envelope conformations of the piperidine (B6355638) ring. researchgate.net While this compound is aromatic in the pyridinone ring, the principle that substituents influence conformational preferences remains valid and can impact reactivity.

Mechanistic Implications of Substituent Patterns on Quinolinone Transformations

The specific substitution pattern of this compound has significant implications for the mechanisms of its chemical transformations. This is particularly evident in nucleophilic substitution reactions, electrophilic additions, and metal-catalyzed cross-coupling reactions.

In nucleophilic aromatic substitution (SNAr) reactions, the presence of the electron-withdrawing bromine atom can facilitate the attack of nucleophiles on the quinolinone ring, particularly if an electron-withdrawing group is also present at a position that can stabilize the Meisenheimer complex intermediate. However, the strong electron-donating methoxy group would generally disfavor SNAr reactions on the benzene ring.

Conversely, the bromine atom provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are powerful tools for introducing further functionalization at the C6 position. The electronic nature of the methoxy group can influence the oxidative addition step in the catalytic cycle. The electron-rich nature of the ring, enhanced by the methoxy group, can facilitate the oxidative addition of the palladium catalyst to the C-Br bond.

Studies on the reactivity of related chloroquinolines have demonstrated the feasibility of nucleophilic substitution at the C4 position. mdpi.com While our subject molecule has a bromo substituent at C6, the principles of how electron-donating and withdrawing groups on the benzenoid ring influence the reactivity of the pyridinone ring are transferable. The electronic push from the methoxy group could potentially influence the reactivity of the C2-carbonyl group, for instance, by increasing its nucleophilicity after deprotonation at the N1 position.

The bromination of 8-substituted quinolines has been shown to be highly dependent on the nature of the substituent and the reaction conditions, yielding mono- and di-bromo derivatives. researchgate.net This underscores the directing and activating/deactivating effects of substituents on the quinoline (B57606) core. In the case of this compound, further electrophilic substitution would be directed by both the bromo and methoxy groups, likely leading to substitution at the C5 or C7 positions, depending on the balance of steric and electronic factors.

The following table summarizes the expected influence of the substituents on various reaction types:

| Reaction Type | Influence of 6-Bromo Substituent | Influence of 8-Methoxy Substituent | Expected Outcome for this compound |

| Electrophilic Aromatic Substitution | Deactivating, ortho/para directing | Activating, ortho/para directing | Substitution likely at C5 or C7, influenced by steric hindrance. |

| Nucleophilic Aromatic Substitution | Activating (for attack on the benzenoid ring) | Deactivating (for attack on the benzenoid ring) | Generally disfavored on the benzenoid ring. |

| Palladium-Catalyzed Cross-Coupling | Provides a reactive site (C-Br bond) | Electron-donating, may facilitate oxidative addition | Facile functionalization at the C6 position. |

| N-Alkylation/Acylation | Minor electronic effect | Potential steric hindrance | Reaction at N1 may be sterically hindered. |

Potential Non Biological Applications and Industrial Significance of 6 Bromo 8 Methoxyquinolin 2 1h One and Its Derivatives

Role as Versatile Synthetic Intermediates in Organic Chemistry

The 6-bromo-8-methoxyquinolin-2(1H)-one molecule is a highly functionalized platform for organic synthesis. The bromine atom at the 6-position is particularly amenable to a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the introduction of a wide array of substituents, including aryl, alkyl, and alkynyl groups, thereby enabling the generation of diverse molecular architectures. For instance, 6-bromo-8-methoxyquinoline (B600033) has been utilized in Suzuki cross-coupling reactions with p-formylphenylboronic acid to produce novel synthons in excellent yields. nih.gov

The methoxy (B1213986) group at the 8-position can also be a site for chemical modification. Demethylation can yield the corresponding 8-hydroxyquinolinone, a well-known chelating agent, or it can be substituted through nucleophilic aromatic substitution reactions under specific conditions. Furthermore, the N-H group of the quinolinone ring can be alkylated or arylated to further expand the molecular diversity of its derivatives. The versatility of the quinolinone scaffold makes it an attractive building block in the design and synthesis of complex organic molecules. nih.gov

| Derivative Class | Synthetic Transformation | Potential Functionality |

| Bi-aryl quinolinones | Suzuki Coupling at C6-Br | Modified electronic properties, liquid crystals |

| Alkynyl quinolinones | Sonogashira Coupling at C6-Br | Building blocks for conjugated polymers, molecular wires |

| 8-Hydroxyquinolinones | Demethylation of C8-OCH3 | Metal chelators, sensors |

| N-Substituted quinolinones | Alkylation/Arylation of N-H | Altered solubility and steric properties |

Applications in Material Science and Polymer Chemistry

The rigid and planar structure of the quinolinone core, combined with its electronic properties, makes it a promising candidate for incorporation into advanced materials. Derivatives of this compound can be designed as monomers for polymerization, leading to the formation of polymers with tailored characteristics. For example, the introduction of polymerizable groups, such as vinyl or acetylene (B1199291) moieties, via cross-coupling reactions at the 6-position would allow for the creation of quinolinone-containing polymers.

These polymers could exhibit enhanced thermal stability, improved mechanical properties, and specific optical or electronic functions. The quinolinone unit, with its electron-rich and electron-deficient regions, can contribute to the development of materials with interesting charge-transport properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to functionalize the quinolinone scaffold at multiple positions allows for fine-tuning of the material's properties to meet the demands of specific applications.

Use in Dye Synthesis and Luminescent Compounds

Quinoline (B57606) and its derivatives are well-known for their fluorescent properties, and the this compound scaffold is no exception. The extended π-conjugated system of the quinolinone ring system is the basis for its potential as a chromophore and fluorophore. The absorption and emission properties of these compounds can be systematically tuned by modifying the substituents on the quinolinone core.

For example, replacing the bromine atom at the 6-position with electron-donating or electron-withdrawing groups through cross-coupling reactions can significantly alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to shifts in the emission wavelength and changes in the fluorescence quantum yield. This tunability makes quinolinone derivatives attractive for the development of fluorescent probes for sensing applications, as well as for use as organic dyes in various imaging and labeling technologies.

Catalytic Applications and Reagent Development

The quinolinone scaffold possesses heteroatoms, specifically nitrogen and oxygen, which can act as coordination sites for metal ions. This property opens up the possibility of using derivatives of this compound as ligands in coordination chemistry and catalysis. By introducing appropriate functional groups, these molecules can be transformed into bidentate or polydentate ligands capable of forming stable complexes with a variety of transition metals.

These metal complexes could find applications as catalysts in a range of organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. The steric and electronic properties of the ligand, which can be precisely controlled through synthetic modifications of the quinolinone scaffold, would play a crucial role in determining the activity and selectivity of the resulting catalyst. Furthermore, the development of chiral quinolinone-based ligands could pave the way for new asymmetric catalytic systems.

Advanced Chemical Production Processes Utilizing Quinolinone Scaffolds

The industrial-scale production of functionalized quinolinones relies on the development of efficient and sustainable synthetic methodologies. Modern synthetic techniques, such as microwave-assisted organic synthesis (MAOS), have been shown to significantly improve reaction times and yields in the preparation of quinoline derivatives. frontiersin.orgnih.gov These methods offer a greener alternative to traditional heating techniques.

Furthermore, the strategic application of multi-component reactions and one-pot syntheses can streamline the production of complex quinolinone-based molecules, reducing the number of purification steps and minimizing waste. The this compound scaffold, with its multiple points of functionalization, is well-suited for combinatorial synthesis approaches, allowing for the rapid generation of libraries of compounds for high-throughput screening in various applications, from materials science to catalyst development. The continuous improvement of these production processes is key to unlocking the full industrial potential of this versatile chemical scaffold.

Future Research Directions and Outlook in the Chemistry of 6 Bromo 8 Methoxyquinolin 2 1h One

Development of Novel and Efficient Synthetic Routes

Currently, no optimized, high-yield synthesis for 6-bromo-8-methoxyquinolin-2(1H)-one is published in peer-reviewed literature. Future research should prioritize the development of efficient and scalable synthetic pathways. Drawing inspiration from established quinoline (B57606) syntheses, several routes can be proposed.

One promising approach involves a multi-step sequence starting from a commercially available, appropriately substituted aniline (B41778). For instance, a Gould-Jacobs or a Conrad-Limpach-Knorr type reaction could be investigated. A hypothetical, yet chemically sound, pathway could begin with 4-bromo-2-methoxyaniline (B48862). Condensation with diethyl malonate or a similar three-carbon component, followed by a thermally or acid-catalyzed cyclization, would construct the quinolinone core. The key challenge lies in controlling the regioselectivity of the cyclization to yield the desired 2-oxo isomer rather than the 4-oxo isomer.

Alternatively, a route analogous to the synthesis of 6-bromo-4-iodoquinoline (B1287929) could be adapted. atlantis-press.com This would involve the condensation of a substituted aniline with Meldrum's acid and triethyl orthoformate, followed by a high-temperature cyclization in a solvent like diphenyl ether. atlantis-press.comresearchgate.net Late-stage functionalization of a pre-formed quinolinone ring is another viable strategy. For example, the bromination of 8-methoxyquinolin-2(1H)-one at the C6 position could be explored, requiring careful control of reaction conditions to ensure regioselectivity.

Exploration of Unconventional Reactivity Patterns

The reactivity of this compound is expected to be rich and versatile, offering multiple handles for chemical modification. The bromine atom at the C6 position is a prime site for transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling: The C-Br bond should be highly susceptible to Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This has been demonstrated for similar bromo-quinoline systems, where a bromine atom is readily substituted. mdpi.com Such transformations would allow for the introduction of a vast array of aryl, alkyl, alkynyl, and amino substituents, creating a library of novel derivatives with tailored electronic and steric properties.

N-H Functionalization: The lactam N-H proton is acidic and can be deprotonated to allow for N-alkylation or N-acylation, providing another avenue for diversification.

Reactions at the C3-C4 Bond: The endocyclic enamine-like double bond could be susceptible to various transformations, including electrophilic addition and cycloaddition reactions, further expanding the accessible chemical space.

Future work should systematically investigate these reaction pathways to establish a comprehensive reactivity profile for the molecule.

Advanced Spectroscopic Characterization Techniques

A full and unambiguous characterization of this compound and its future derivatives is paramount. While basic techniques like IR and melting point analysis are standard, a deeper understanding requires more advanced methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Comprehensive 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) studies will be essential for definitive structure elucidation. The predicted chemical shifts, based on analyses of similar compounds like 6-bromo-4-hydroxyquinolin-2(1H)-one, provide a starting point for spectral assignment. chemicalbook.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be crucial for confirming the elemental composition. Tandem MS (MS/MS) experiments could elucidate fragmentation patterns, providing further structural insights.

Single-Crystal X-ray Diffraction: The ultimate confirmation of the molecular structure, as well as detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state, would be provided by X-ray crystallography. This technique would definitively establish the tautomeric form as the 2(1H)-one and reveal any significant hydrogen bonding or π-stacking interactions.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Predicted chemical shifts (δ in ppm) in DMSO-d₆. Predictions are based on established data for analogous quinoline structures. chemicalbook.com

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| 1 (N-H) | ~11.5 (broad s) | - |

| 2 (C=O) | - | ~162.0 |

| 3 | ~6.5 (d) | ~122.0 |

| 4 | ~7.8 (d) | ~140.0 |

| 4a | - | ~120.0 |

| 5 | ~7.4 (d) | ~118.0 |

| 6 (C-Br) | - | ~115.0 |

| 7 | ~7.6 (d) | ~125.0 |

| 8 (C-O) | - | ~148.0 |

| 8a | - | ~138.0 |

| 8-OCH₃ | ~3.9 (s) | ~56.0 |

Deeper Theoretical Understanding through High-Level Computations

Computational chemistry offers a powerful, complementary approach to experimental studies. Future research should leverage high-level computations to gain a deeper understanding of the molecule's intrinsic properties.

Density Functional Theory (DFT): DFT calculations can be employed to determine the optimized molecular geometry, predict vibrational frequencies (for comparison with experimental IR and Raman spectra), and calculate NMR chemical shifts.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will provide insights into the molecule's electronic structure and reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability and can predict the electronic absorption properties.

Molecular Electrostatic Potential (MEP): MEP maps can visualize the charge distribution and predict sites for electrophilic and nucleophilic attack, corroborating experimental reactivity studies.

Hirshfeld Surface Analysis: Should a crystal structure be obtained, Hirshfeld surface analysis would be invaluable for quantifying and visualizing the intermolecular interactions (e.g., hydrogen bonds, halogen bonds, π-π stacking) that govern the crystal packing. This methodology has been successfully applied to other complex quinoline derivatives.

Expansion into New Non-Biological Material and Chemical Technologies

The unique electronic and structural features of this compound suggest its potential as a building block in materials science and chemical technology, areas that remain completely unexplored for this compound.

Organic Electronics: Quinoline derivatives are known to exhibit fluorescence and have been investigated for use in Organic Light-Emitting Diodes (OLEDs). The specific substitution pattern of this molecule could tune its photophysical properties, potentially leading to new emitters. The bromo-substituent provides a reactive handle for incorporating the quinolinone moiety into conjugated polymers.

Fluorescent Sensors: The quinolinone core, particularly with the 8-methoxy group, can act as a chelating ligand for various metal ions. Metal binding often perturbs the fluorescence of such systems, opening the door to the development of selective and sensitive fluorescent "turn-on" or "turn-off" sensors for environmental or industrial monitoring.

Novel Ligands for Catalysis: The development of novel ligands is a cornerstone of catalysis research. Derivatives of this compound, synthesized via the cross-coupling reactions discussed previously, could serve as new ligand scaffolds for a range of catalytic transformations.

Q & A

Q. What are the standard synthetic protocols for 6-bromo-8-methoxyquinolin-2(1H)-one?

Synthesis typically involves bromination and methoxylation of a quinolinone precursor. For example:

- Bromination : Use N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under controlled temperature (0–25°C).

- Methoxylation : Introduce the methoxy group via nucleophilic substitution using sodium methoxide or methylation agents like methyl iodide. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane). Structural confirmation requires NMR (<sup>1</sup>H/<sup>13</sup>C), IR (to confirm carbonyl and methoxy stretches), and mass spectrometry .

Q. Which spectroscopic methods are critical for characterizing this compound?

- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the quinolinone carbonyl (~165–170 ppm in <sup>13</sup>C), methoxy protons (δ 3.8–4.0 ppm), and aromatic protons (δ 6.8–8.2 ppm).

- IR Spectroscopy : Peaks at ~1670 cm<sup>-1</sup> (C=O) and ~1250 cm<sup>-1</sup> (C-O of methoxy).

- Mass Spectrometry (MS) : Molecular ion [M+H]<sup>+</sup> should match the theoretical molecular weight (e.g., 256.05 g/mol for C10H8BrNO2). Cross-referencing with analogs (e.g., 6-bromo-3,4-dihydroquinolin-2-one ) ensures accuracy.

Q. How should researchers design initial antimicrobial activity assays for this compound?

Prepare compound dilutions (1–128 µg/mL) in broth media.

Inoculate with bacterial/fungal strains (e.g., E. coli, C. albicans).

Incubate (24–48 hrs) and determine MIC (minimum inhibitory concentration).

- Controls : Include streptomycin or fluconazole as positive controls.

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

Collect high-resolution X-ray data (Mo/Kα radiation, λ = 0.71073 Å).

Resolve thermal motion discrepancies via anisotropic displacement parameters.

Validate with R-factors (target < 0.05 for R1).

Q. What strategies optimize regioselectivity in bromination reactions?

- Catalyst Screening : Test Lewis acids (e.g., FeBr3) to direct bromine to the C6 position.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at electron-rich aromatic positions.

- Monitoring : Use TLC or in-situ <sup>1</sup>H NMR to track intermediate formation. Note: Brominated quinolinones (e.g., 6-bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one ) show solvent-dependent regioselectivity.

Q. How to address discrepancies in bioactivity data across studies?

- Data Normalization : Standardize assay conditions (e.g., pH, inoculum size) to minimize variability.

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example:

- Electron-withdrawing groups (e.g., Br) enhance activity against Gram-negative bacteria .

- Methoxy groups may reduce cytotoxicity but require optimization for fungal targets.

- Statistical Validation : Apply ANOVA or Student’s t-test to confirm significance (p < 0.05).

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.